(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate (E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate
Brand Name: Vulcanchem
CAS No.: 380547-07-9
VCID: VC7057427
InChI: InChI=1S/C15H11NO5S/c17-14(11-3-5-12(6-4-11)16(19)20)10-21-15(18)8-7-13-2-1-9-22-13/h1-9H,10H2/b8-7+
SMILES: C1=CSC(=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C15H11NO5S
Molecular Weight: 317.32

(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate

CAS No.: 380547-07-9

Cat. No.: VC7057427

Molecular Formula: C15H11NO5S

Molecular Weight: 317.32

* For research use only. Not for human or veterinary use.

(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate - 380547-07-9

Specification

CAS No. 380547-07-9
Molecular Formula C15H11NO5S
Molecular Weight 317.32
IUPAC Name [2-(4-nitrophenyl)-2-oxoethyl] (E)-3-thiophen-2-ylprop-2-enoate
Standard InChI InChI=1S/C15H11NO5S/c17-14(11-3-5-12(6-4-11)16(19)20)10-21-15(18)8-7-13-2-1-9-22-13/h1-9H,10H2/b8-7+
Standard InChI Key NGTYZXUZNXEYJR-BQYQJAHWSA-N
SMILES C1=CSC(=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate is an organic compound belonging to the class of acrylates, which are esters derived from acrylic acid. This compound features a nitrophenyl group and a thiophene ring, contributing to its potential reactivity and applications in various fields, including materials science and medicinal chemistry.

Synthesis Methods

The synthesis of (E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate typically involves several steps, including the condensation of appropriate starting materials like thiophenes and nitrophenyl derivatives. The reactions require specific conditions such as temperature control, pH adjustments, and the use of catalysts or solvents to facilitate the reaction process. Protecting groups may also be necessary to prevent unwanted side reactions during synthesis.

Applications and Reactivity

This compound can participate in various chemical reactions due to its electrophilic character, enhanced by the nitro group. Its potential applications span across materials science and medicinal chemistry, where its reactivity can be leveraged for further transformations.

Reactivity Mechanism:

  • The presence of electron-withdrawing groups like nitro and carbonyl functionalities makes it act as an electrophile.

  • Kinetic studies and mechanistic pathways can be explored using computational chemistry methods or experimental kinetics to understand how substituents affect reactivity.

Analytical Techniques

The molecular structure of (E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques help confirm the molecular weight and structural integrity.

Comparison with Similar Compounds

While (E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate is unique, compounds with similar structural elements, such as nitrophenyl and thiophene rings, are explored for their biological activities. For example, thiophene derivatives have shown antioxidant and antibacterial properties .

Data Table: Comparison of Similar Compounds

CompoundStructural FeaturesApplications/Properties
(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylateNitrophenyl, ThiopheneMaterials Science, Medicinal Chemistry
Thiophene-2-carboxamide derivativesHydroxyl, Methyl, Amino groupsAntioxidant, Antibacterial
2-((1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)amino)-2-oxoethyl 3-(3-nitrophenyl)acrylateNitrophenyl, TetrahydrothiopheneNot specified

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator